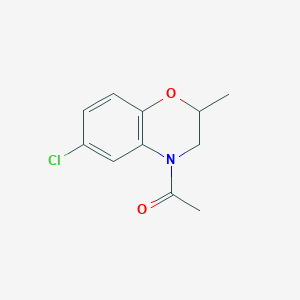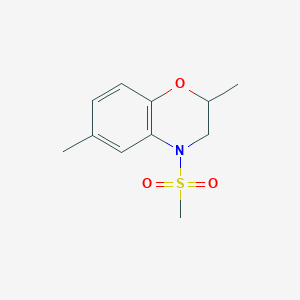
N~3~-cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~3~-cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide, also known as CPI-455, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. CPI-455 belongs to the class of indazole carboxamide compounds that have been shown to have potent anti-cancer properties.
Mecanismo De Acción
N~3~-cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide exerts its anti-cancer effects by inhibiting the activity of the lysine-specific demethylase 1 (LSD1) enzyme. LSD1 is an epigenetic regulator that plays a key role in the development and progression of various types of cancer. Inhibition of LSD1 by N~3~-cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide leads to the accumulation of histone methylation marks, which in turn leads to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
N~3~-cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity. In preclinical studies, N~3~-cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor angiogenesis and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~3~-cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is its high potency and specificity for LSD1 inhibition, which makes it a valuable tool for studying the role of LSD1 in cancer biology. However, one limitation of N~3~-cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the development of N~3~-cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide and other LSD1 inhibitors. One area of interest is the exploration of combination therapies that target multiple epigenetic regulators, as well as other signaling pathways that are dysregulated in cancer. Another potential direction is the development of more potent and selective LSD1 inhibitors that can overcome some of the limitations of current compounds. Finally, there is a need for further studies to elucidate the mechanisms of action of LSD1 inhibitors and to identify biomarkers that can be used to predict patient response to therapy.
Métodos De Síntesis
The synthesis of N~3~-cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves the reaction of 3-cyclopentyl-1H-indazole-5-carboxylic acid with methylamine and subsequent reduction of the resulting imine with sodium borohydride. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N~3~-cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide has been extensively studied in preclinical models of cancer and has shown promising results. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. N~3~-cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide has also been shown to be effective in reducing tumor growth in mouse models of breast and lung cancer.
Propiedades
IUPAC Name |
N-cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-9-6-7-12-11(8-9)13(17-16-12)14(18)15-10-4-2-3-5-10/h9-10H,2-8H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRQTIVCFDDBII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=NN2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548893.png)

methanone](/img/structure/B7548929.png)

![(3,4-difluorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone](/img/structure/B7548935.png)




![1-[(4R)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine](/img/structure/B7548958.png)


![N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-bromobenzamide](/img/structure/B7548980.png)
